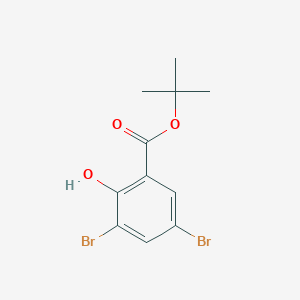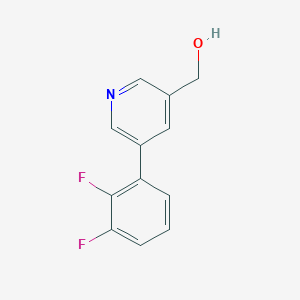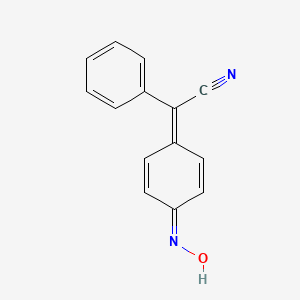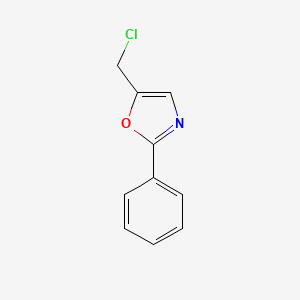
Oxazole, 5-(chloromethyl)-2-phenyl-
概要
説明
“Oxazole, 5-(chloromethyl)-2-phenyl-” is a compound that belongs to the class of organic compounds known as oxazoles . Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of oxazoles, including “Oxazole, 5-(chloromethyl)-2-phenyl-”, can be achieved through several methods. One of the most common methods is the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes . Another method involves the direct arylation of oxazoles with a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Molecular Structure Analysis
The molecular structure of “Oxazole, 5-(chloromethyl)-2-phenyl-” consists of a five-membered aromatic ring with one oxygen atom and one nitrogen atom . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .Chemical Reactions Analysis
Oxazoles, including “Oxazole, 5-(chloromethyl)-2-phenyl-”, can undergo a variety of chemical reactions. For instance, they can be arylated and alkylated at both C-5 and C-2 positions . They can also undergo a [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms to provide 2,5-disubstituted oxazoles .科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Heterocyclic Scaffolds
Oxazoles, including 2-chloromethyl-4, 5-disubstituted oxazoles, are utilized in the synthesis of extended heterocyclic scaffolds. The substitution pattern is determined by the structure of the starting acyloins, and these oxazoles can be prepared by cyclizing chloroacetyl esters of acyloins using ammonium acetate/acetic acid (Patil, Luzzio, & Demuth, 2015).
Reaction Manifold for Synthetic Elaboration
2-(Halomethyl)-4,5-diphenyloxazoles serve as reactive scaffolds for synthetic elaboration, particularly at the 2-position. The chloromethyl analogue is used in various substitution reactions to prepare 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. This highlights the versatility of these compounds in organic synthesis (Patil & Luzzio, 2016).
Applications in Material Science
- π-Conjugated Polymers: Oxazole-containing π-conjugated polymers demonstrate notable optical and electrochemical properties. These polymers, such as those alternating with 9,9-dioctylfluorene-2,7-diyl and bis(phenylene)oxazole, are soluble in organic solvents and exhibit photoluminescence in both chloroform and solid states (Yamamoto, Namekawa, Yamaguchi, & Koizumi, 2007).
Biomedical Research
Kinase Inhibitors
Derivatives of 2-anilino-5-phenyloxazole have been identified as inhibitors of VEGFR2 kinase, a protein crucial in angiogenesis. These compounds exhibit potent inhibitory effects at both enzymatic and cellular levels, demonstrating their potential in cancer therapy (Harris et al., 2005).
5-Lipoxygenase Inhibitors
N-Aryl-5-aryloxazol-2-amine derivatives are synthesized to inhibit 5-lipoxygenase, a key enzyme in leukotriene synthesis, which is important in treating inflammation-related diseases like asthma and rheumatoid arthritis. Oxazole derivatives show promising results in inhibiting this enzyme, highlighting their therapeutic potential (Suh, Yum, & Cho, 2015).
Advanced Chemical Synthesis
- Methodology for Synthesis of Disubstituted Oxazoles: A general methodology for synthesizing 2,5-disubstituted-1,3-oxazoles involves deprotonation of 2-(phenylsulfonyl)-1,3-oxazole. This provides access to various electrophilic reactions, including cross-coupling, further expanding the chemical utility of these compounds (Williams & Fu, 2010).
作用機序
Mode of Action
Based on its structural similarity to other oxazole compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Oxazole compounds are known to interfere with various biological processes, including protein synthesis and enzymatic activity
Pharmacokinetics
The compound’s small size and polar nature suggest that it may be well-absorbed and distributed throughout the body . Its metabolism and excretion would likely involve hepatic enzymes and renal clearance, respectively .
Result of Action
Similar oxazole compounds have been shown to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects
Action Environment
The action, efficacy, and stability of 5-(chloromethyl)-2-phenyloxazole can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other compounds, and the specific characteristics of the target cells or tissues
Safety and Hazards
将来の方向性
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They are being investigated for the development of novel compounds which show favorable biological activities . The important information presented in the researches will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
生化学分析
Biochemical Properties
5-(chloromethyl)-2-phenyloxazole plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used in the production of 5-(Chloromethyl)furfural (CMF), a potential chemical building block for replacing petroleum-derived chemicals derived from lignocellulosic feedstocks
Cellular Effects
The effects of 5-(chloromethyl)-2-phenyloxazole on various types of cells and cellular processes are diverse. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 5-(chloromethyl)-2-phenyloxazole involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is believed to exert its effects at the molecular level, but the exact mechanisms are still being explored.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(chloromethyl)-2-phenyloxazole have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. More detailed studies are needed to fully understand these temporal effects.
Dosage Effects in Animal Models
The effects of 5-(chloromethyl)-2-phenyloxazole vary with different dosages in animal models Studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
5-(chloromethyl)-2-phenyloxazole is involved in several metabolic pathways It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 5-(chloromethyl)-2-phenyloxazole within cells and tissues involve various transporters and binding proteins It can affect its localization or accumulation within cells
特性
IUPAC Name |
5-(chloromethyl)-2-phenyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMTXVZVZBKYIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567160 | |
| Record name | 5-(Chloromethyl)-2-phenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89102-78-3 | |
| Record name | 5-(Chloromethyl)-2-phenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-2-phenyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


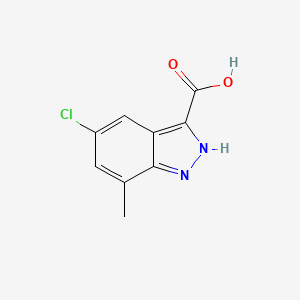
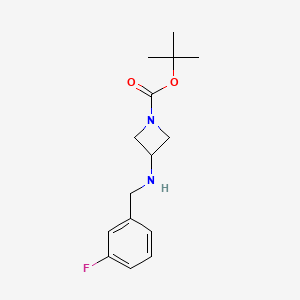


![1-[(3,4-Difluorophenyl)methyl]hydrazine](/img/structure/B3058288.png)
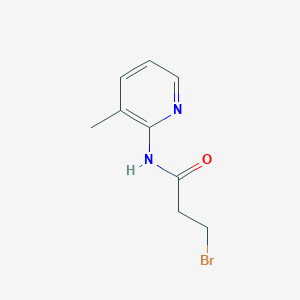


![7-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B3058295.png)
![4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B3058296.png)
